N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC9610738
Molecular Formula: C16H13N3O4S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N3O4S |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C16H13N3O4S/c1-9-7-24-16-18-6-11(15(21)19(9)16)14(20)17-5-10-2-3-12-13(4-10)23-8-22-12/h2-4,6-7H,5,8H2,1H3,(H,17,20) |
| Standard InChI Key | DGTXZSGDSJDFAD-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo- thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that integrates a thiazolo-pyrimidine core with a 1,3-benzodioxole moiety. This structural configuration imparts distinctive chemical and biological properties, making it of significant interest in medicinal chemistry and pharmacology.
Biological Activities and Potential Applications
Studies suggest that N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo- thiazolo[3,2-a]pyrimidine-6-carboxamide may possess promising biological activities due to its unique structural features. These activities are attributed to its ability to interact with biological targets, which could lead to potential applications in various fields.
Comparison with Similar Compounds
The compound shares structural similarities with other thiazolopyrimidine derivatives but stands out due to its specific combination of functional groups. A comparison with similar compounds is provided below:
Research Findings and Future Directions
Interaction studies are crucial for understanding how N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-5-oxo- thiazolo[3,2-a]pyrimidine-6-carboxamide interacts at the molecular level. These studies provide insights into the compound's pharmacodynamics and help identify potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume